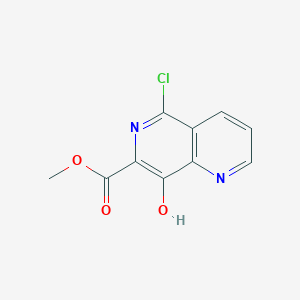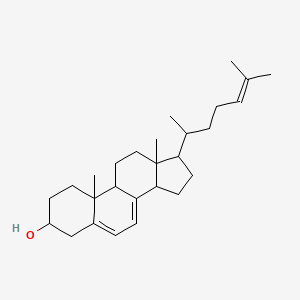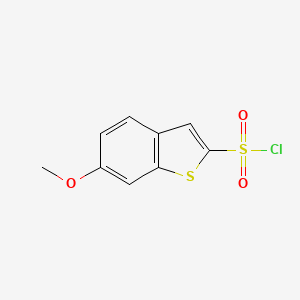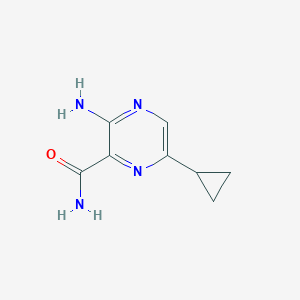![molecular formula C52H75NO13Si2 B13886540 (4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate” is a complex organic molecule with multiple functional groups, including acetoxy, hydroxy, oxo, silyloxy, benzamido, and phenylpropanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The key steps may include:
Formation of the tetracyclic core: This could involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of functional groups: This may involve selective protection and deprotection steps, as well as the use of reagents such as acetyl chloride for acetylation, silylating agents for silylation, and amines for amide formation.
Final assembly: The final steps may involve coupling reactions to attach the benzamido and phenylpropanoate groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The oxo groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy and silyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, ethers, thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its complex structure and functional diversity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: The compound may modulate receptor activity by binding to receptor sites.
Signal transduction interference: The compound may interfere with signal transduction pathways by interacting with key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate: A similar compound with slight variations in functional groups.
This compound: Another similar compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its complex tetracyclic core structure. This makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.
Eigenschaften
IUPAC Name |
(4,12-diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H75NO13Si2/c1-15-68(16-2,17-3)65-37-28-38-51(30-61-38,64-33(6)55)43-45(57)52(60)29-36(31(4)39(49(52,10)11)41(62-32(5)54)44(56)50(37,43)12)63-47(59)42(66-67(13,14)48(7,8)9)40(34-24-20-18-21-25-34)53-46(58)35-26-22-19-23-27-35/h18-27,36-38,40-43,45,57,60H,15-17,28-30H2,1-14H3,(H,53,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYUSJFJMUNXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75NO13Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)


![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)


![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)

![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
